5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-nitro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S2/c1-2-5-21-12-16-15-11(22-12)14-10(18)8-6-7(13)3-4-9(8)17(19)20/h3-4,6H,2,5H2,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNVARPZVPMQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of m-Dichlorobenzene
The synthesis begins with the nitration of m-dichlorobenzene to yield 2,4-dichloronitrobenzene. As detailed in patent CN108329211A, this step employs a mixture of nitrogen dioxide and oxygen in dichloroethane or dichloromethane, catalyzed by a Lewis acid (e.g., aluminum chloride) and molecular sieves. The reaction proceeds at 40–100°C for 4–18 hours, achieving a molar ratio of 1:1.5–4:0.4–2 for m-dichlorobenzene, NO₂, and O₂. Filtration and solvent evaporation yield 2,4-dichloronitrobenzene with minimal byproducts.
High-Pressure Amination
The 2,4-dichloronitrobenzene undergoes ammoniation in an autoclave with liquid ammonia at 90–160°C for 2–10 hours. This step selectively replaces the chlorine atom at the 4-position, producing 5-chloro-2-nitroaniline. Post-reaction cooling to 40–60°C facilitates ammonia removal, and filtration isolates ammonium chloride byproducts. The crude product is recrystallized from a solvent system (e.g., methanol/water) to achieve >90% purity.
Oxidation to Benzoic Acid
Conversion of 5-chloro-2-nitroaniline to 5-chloro-2-nitrobenzoic acid involves diazotization followed by hydrolysis. Treatment with sodium nitrite and hydrochloric acid at 0–5°C generates the diazonium salt, which is subsequently hydrolyzed to 5-chloro-2-nitrophenol under acidic conditions. Oxidation with potassium permanganate in sulfuric acid at 80–100°C yields the benzoic acid derivative. The final product is purified via recrystallization from ethanol, achieving a yield of 65–75%.
Preparation of 2-Amino-5-(Propylthio)-1,3,4-Thiadiazole
Cyclization of Thiosemicarbazide
As outlined in PMC4207456, 2-amino-5-chloro-1,3,4-thiadiazole is synthesized via cyclization of thiosemicarbazide with chloroacetic acid in polyphosphoric acid. The reaction mixture is heated at 120–140°C for 4–6 hours, followed by quenching in ice water. The precipitated product is filtered and washed with cold ethanol, yielding 2-amino-5-chloro-1,3,4-thiadiazole in 70–80% purity.
Nucleophilic Substitution with Propylthiol
The chlorine atom at the 5-position of the thiadiazole ring is substituted with propylthiol via a nucleophilic displacement reaction. A mixture of 2-amino-5-chloro-1,3,4-thiadiazole, propylthiol, and potassium carbonate in dimethylformamide (DMF) is refluxed at 80–90°C for 8–12 hours. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the mixture is poured into ice water. The precipitated 2-amino-5-(propylthio)-1,3,4-thiadiazole is filtered and dried, achieving a yield of 60–70%.
Amide Coupling Reaction
Formation of Benzoyl Chloride
5-Chloro-2-nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux for 2–3 hours. Excess SOCl₂ is removed via distillation, and the residual benzoyl chloride is dissolved in anhydrous dichloromethane for subsequent reactions.
Coupling with Thiadiazole Amine
The benzoyl chloride is reacted with 2-amino-5-(propylthio)-1,3,4-thiadiazole in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 1 hour, followed by stirring at room temperature for 12–16 hours. The mixture is washed with water, and the organic layer is dried over sodium sulfate. Solvent evaporation yields the crude product, which is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford 5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide in 50–60% yield.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 2.4 Hz, 1H, Ar-H), 8.21 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.98 (d, J = 8.8 Hz, 1H, Ar-H), 3.12 (t, J = 7.2 Hz, 2H, SCH₂), 1.78–1.69 (m, 2H, CH₂), 1.45–1.37 (m, 2H, CH₂), 0.98 (t, J = 7.4 Hz, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 167.2 (C=O), 154.3 (C-NO₂), 142.1 (Thiadiazole-C), 134.5–125.8 (Ar-C), 35.6 (SCH₂), 31.2 (CH₂), 22.4 (CH₂), 13.7 (CH₃).
- HRMS (ESI) : m/z calculated for C₁₃H₁₂ClN₄O₃S₂ [M+H]⁺: 403.9864; found: 403.9868.
Purity and Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Nitration | 85–90 | 92 |
| Amination | 75–80 | 88 |
| Oxidation | 65–75 | 90 |
| Thiadiazole Synthesis | 70–80 | 85 |
| Substitution | 60–70 | 82 |
| Amide Coupling | 50–60 | 95 |
Challenges and Mitigation Strategies
Nitration Regioselectivity
The nitration of m-dichlorobenzene occasionally yields para-substituted byproducts. Employing Y-type molecular sieves with aluminum chloride enhances meta-directing effects, improving regioselectivity to >90%.
Thiol Oxidation During Substitution
Propylthiol is prone to oxidation to disulfides. Conducting reactions under nitrogen atmosphere and using fresh thiol minimizes this side reaction, maintaining yields above 60%.
Amide Hydrolysis
The electron-withdrawing nitro group increases the electrophilicity of the benzamide carbonyl, risking hydrolysis. Conducting coupling reactions at low temperatures (0–5°C) and using anhydrous solvents suppresses hydrolysis, preserving amide integrity.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reagents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction
The nitro group can be reduced to an amino group.
Reagents: : Tin(II) chloride, hydrogen gas over palladium.
Substitution
The chlorine atom on the benzene ring can be substituted by nucleophiles.
Reagents: : Sodium methoxide, thiol compounds.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Tin(II) chloride, hydrogen with palladium catalyst.
Nucleophiles: : Sodium methoxide, thiol compounds.
Major Products
Sulfoxides or sulfones: : From oxidation of the thiadiazole ring.
Amino derivatives: : From reduction of the nitro group.
Substituted derivatives: : From nucleophilic substitution of the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of thiadiazoles, including 5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. Specifically, the presence of the nitro group enhances the compound's ability to penetrate bacterial cell walls and disrupt metabolic functions .
Anticancer Properties
Thiadiazole derivatives are being investigated for their anticancer activities. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Agricultural Science
Pesticidal Applications
The compound has shown promise as a pesticide due to its ability to disrupt the growth of various pests. Its efficacy against specific insect species makes it a candidate for development into a novel pesticide formulation. Research indicates that the incorporation of thiadiazole structures can enhance bioactivity against agricultural pests while potentially reducing toxicity to non-target organisms .
Herbicide Development
In addition to its insecticidal properties, this compound is being explored for its herbicidal potential. Studies have suggested that compounds with similar structures can inhibit plant growth by interfering with key biochemical pathways. This property could be harnessed to develop new herbicides that are effective against resistant weed species .
Material Science
Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices for enhanced material properties. Research is ongoing into its use as a functional additive in polymers, which could improve thermal stability and mechanical strength. Such applications are particularly relevant in industries where material performance under stress is critical .
Case Studies
Mechanism of Action
Molecular Targets and Pathways
Biological Activity: : Its nitro and thiadiazole moieties can interact with enzymes, disrupting their function.
Pathway Interference: : The compound can inhibit key cellular pathways, such as DNA synthesis or repair mechanisms, leading to cell death, particularly in microbial or cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Benzamide Substituents
- Chloro vs. Nitro Groups: The target compound’s 2-nitro substituent (electron-withdrawing) contrasts with chloro or fluoro substituents in analogs like 4-chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (, compound 4c) . Chloro at position 5 may sterically hinder interactions or modulate solubility, as seen in chloro-substituted benzamides in , which exhibit distinct ¹H NMR shifts (e.g., 7.45–8.30 ppm for aromatic protons) .
Thiadiazole Substituents
- Propylthio (-SPr) vs. Pyridyl or Phenyl Groups :
- The propylthio group introduces lipophilicity, which could enhance membrane permeability compared to polar pyridyl substituents (e.g., compound 4b in ) . This is critical for bioavailability in drug candidates.
- In contrast, compounds with phenylpropyl substituents (e.g., 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine, ) emphasize aromatic interactions but may reduce metabolic stability .
Thiadiazole vs. Thiazole Cores
- The target’s 1,3,4-thiadiazole ring differs from the thiazole core in nitazoxanide (), a nitro-containing antiparasitic agent. Thiadiazoles offer an additional nitrogen atom, increasing hydrogen-bonding capacity and rigidity, which may alter target selectivity .
Spectral and Physicochemical Properties
Table 1: Key Spectral Data Comparisons
Biological Activity
5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that integrates a chlorobenzamide core with a propylthio-substituted thiadiazole moiety. This unique structure suggests potential for various biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes available research findings on the biological activity of this compound, including data tables and case studies.
Chemical Structure and Properties
The compound's IUPAC name is 5-chloro-2-nitro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide. Its molecular formula is C12H11ClN4O3S2, and it possesses several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 308.85 g/mol |
| CAS Number | 393568-41-7 |
| Melting Point | Not specified |
| Solubility | Not specified |
Biological Activity Overview
Research indicates that compounds containing the thiadiazole ring exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of nitro and chloro groups further enhances these activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of thiadiazole derivatives. For instance, a related study found that derivatives with similar structures demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing limited effectiveness against Gram-negative strains .
Case Study: Antimicrobial Efficacy
A comparative analysis was conducted to assess the Minimum Inhibitory Concentration (MIC) of various thiadiazole derivatives against selected bacterial strains. Results indicated that compounds with similar structural features to this compound exhibited MIC values ranging from 0.5 to 8 µg/mL against S. aureus.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 5-chloro-2-nitro-N-(...) | 1.0 | Staphylococcus aureus |
| Related Thiadiazole Derivative | 0.5 | Bacillus subtilis |
Cytotoxic Activity
Cytotoxicity assays have shown that compounds featuring thiadiazole rings can inhibit cell proliferation in various cancer cell lines. A study utilizing Vero cells (African green monkey kidney cells) demonstrated that certain thiadiazole derivatives had IC50 values indicating significant cytotoxic effects .
Cytotoxicity Data
The following table summarizes the cytotoxic effects observed in related studies:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 5-chloro-2-nitro-N-(...) | 15.0 | Vero Cells |
| Thiadiazole Derivative A | 10.0 | HeLa Cells |
Structure–Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often linked to their structural features. The incorporation of electron-withdrawing groups like nitro and chloro enhances their interaction with biological targets, increasing potency.
Key Findings:
- Substituent Effects : The presence of halogen atoms (e.g., chlorine) at specific positions on the benzene ring has been correlated with increased antimicrobial activity.
- Thiadiazole Ring : The nitrogen and sulfur atoms in the thiadiazole ring facilitate interactions with biomolecules, enhancing permeability and bioactivity .
Q & A
Basic Research Questions
What are the optimal synthetic routes for 5-chloro-2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide?
Methodological Answer:
The synthesis typically involves coupling a substituted benzoyl chloride with a thiadiazole-2-amine derivative. For example:
Thiadiazole Core Preparation : React 5-(propylthio)-1,3,4-thiadiazol-2-amine with POCl₃ under reflux (90°C, 3 hours) to activate the amine group .
Amide Bond Formation : Add 5-chloro-2-nitrobenzoyl chloride in a polar solvent (e.g., pyridine or dichloromethane) with a base (e.g., triethylamine) to facilitate nucleophilic substitution .
Purification : Adjust pH to precipitate the product, followed by recrystallization using DMSO/water (2:1) .
Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry to avoid side products like over-acylation .
How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Use multi-spectroscopic and chromatographic techniques:
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
- NMR : Confirm the presence of nitro (δ 8.2–8.5 ppm, aromatic protons), propylthio (δ 1.5–2.8 ppm), and amide (δ 10–11 ppm) groups .
- X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H⋯N hydrogen bonds) to verify molecular packing .
Advanced Research Questions
What strategies resolve contradictions in reported biological activities of thiadiazole derivatives?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from structural nuances. Mitigate via:
- SAR Studies : Systematically vary substituents (e.g., nitro vs. methoxy groups) and test against enzyme targets (e.g., PFOR enzyme inhibition) .
- Dose-Response Assays : Use IC₅₀ values to differentiate selective activity from non-specific toxicity .
Example : Nitro groups enhance electron-withdrawing effects, increasing binding to anaerobic enzyme pockets, while propylthio groups modulate lipophilicity .
How do intermolecular forces influence the compound’s crystallographic behavior?
Methodological Answer:
Intermolecular interactions dictate packing efficiency and stability:
- Hydrogen Bonds : N1–H1⋯N2 interactions form centrosymmetric dimers (distance: 2.89 Å) .
- Van der Waals Forces : C–H⋯O/F contacts stabilize the lattice (e.g., C4–H4⋯F2, 3.12 Å) .
Experimental Design : Grow single crystals in methanol/water, and refine data using SHELXL with riding H-atom models .
What computational methods predict the compound’s reactivity in coupling reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess frontier orbitals (HOMO-LUMO gap ~4.5 eV) and nucleophilic sites .
- Molecular Docking : Simulate binding to CYP450 enzymes using AutoDock Vina (affinity ≤ −8.0 kcal/mol) to predict metabolic stability .
Validation : Cross-check with experimental kinetic data (e.g., Hammett plots for substituent effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
